Cas no 78648-32-5 (1-(3-methylphenyl)piperidin-2-one)

1-(3-Methylphenyl)piperidin-2-one is a substituted piperidinone derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a piperidin-2-one core linked to a 3-methylphenyl group, offering versatility as an intermediate in the development of bioactive compounds. The compound's stability and well-defined chemical properties make it suitable for use in medicinal chemistry research, particularly in the design of CNS-targeting molecules or enzyme inhibitors. Its aromatic substitution pattern allows for further functionalization, enabling tailored modifications for specific synthetic pathways. The product is typically characterized by high purity and consistent quality, ensuring reliable performance in laboratory-scale reactions and industrial processes.
1-(3-methylphenyl)piperidin-2-one structure
78648-32-5 structure
Product Name:1-(3-methylphenyl)piperidin-2-one
CAS No:78648-32-5
MF:C12H15NO
MW:189.253603219986
MDL:MFCD04037176
CID:562695
PubChem ID:46835446
Update Time:2025-06-10

1-(3-methylphenyl)piperidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 2-Piperidinone,1-(3-methylphenyl)-
    • 1-(3-methylphenyl)piperidin-2-one
    • 1-M-TOLYL-PIPERIDIN-2-ONE
    • 1-(3-methylphenyl)-2-piperidone
    • 2-Piperidinone,1-(3-methylphenyl)
    • 1-m-tolylpiperidin-2-one
    • SCHEMBL12795836
    • 78648-32-5
    • DTXSID20676408
    • EN300-329691
    • AKOS006240977
    • MDL: MFCD04037176
    • Inchi: 1S/C12H15NO/c1-10-5-4-6-11(9-10)13-8-3-2-7-12(13)14/h4-6,9H,2-3,7-8H2,1H3
    • InChI Key: DMTXXYNTNVIJAE-UHFFFAOYSA-N
    • SMILES: O=C1CCCCN1C1C=CC=C(C)C=1

Computed Properties

  • Exact Mass: 189.11500
  • Monoisotopic Mass: 189.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.3A^2
  • XLogP3: 2.1

Experimental Properties

  • PSA: 20.31000
  • LogP: 2.57690

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Additional information on 1-(3-methylphenyl)piperidin-2-one

Professional Introduction to Compound with CAS No. 78648-32-5 and Product Name: 1-(3-methylphenyl)piperidin-2-one

The compound with the CAS number 78648-32-5 and the product name 1-(3-methylphenyl)piperidin-2-one represents a significant area of interest in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The molecular structure of 1-(3-methylphenyl)piperidin-2-one consists of a piperidine ring substituted with a 3-methylphenyl group, which contributes to its distinct chemical properties and reactivity. This introduction aims to provide a comprehensive overview of the compound, its synthesis, pharmacological significance, and recent advancements in research.

In recent years, there has been a growing interest in the development of novel scaffolds for drug design, with 1-(3-methylphenyl)piperidin-2-one emerging as a promising candidate. The piperidine moiety is a well-known pharmacophore in many bioactive molecules, known for its ability to interact with biological targets such as enzymes and receptors. The presence of the 3-methylphenyl group further enhances the compound's pharmacological profile, making it a valuable building block for the synthesis of potential therapeutic agents.

The synthesis of 1-(3-methylphenyl)piperidin-2-one involves multi-step organic reactions that are carefully optimized to ensure high yield and purity. One common synthetic route involves the condensation of 3-methylbenzaldehyde with cyclopropylamine, followed by cyclization and oxidation steps to yield the desired product. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have also been employed to improve the efficiency of the synthesis process. These methods not only enhance the scalability of production but also minimize unwanted by-products, ensuring a more sustainable approach to pharmaceutical manufacturing.

From a pharmacological perspective, 1-(3-methylphenyl)piperidin-2-one has shown promise in various preclinical studies. Its structural features suggest potential activity against a range of targets, including kinases and ion channels. Recent research has highlighted its role as an intermediate in the development of small molecule inhibitors for diseases such as cancer and neurodegenerative disorders. The compound's ability to modulate protein-protein interactions makes it an attractive candidate for further exploration in drug discovery pipelines.

One particularly intriguing aspect of 1-(3-methylphenyl)piperidin-2-one is its potential in the development of next-generation therapeutics. Researchers are exploring its use in combination therapies, where it may synergize with other compounds to enhance therapeutic efficacy. Additionally, computational modeling and molecular docking studies have been instrumental in understanding its binding interactions with biological targets. These studies provide valuable insights into how modifications to the molecular structure can optimize potency and selectivity.

The regulatory landscape for compounds like 1-(3-methylphenyl)piperidin-2-one is another critical consideration in pharmaceutical development. Ensuring compliance with Good Manufacturing Practices (GMP) and other regulatory guidelines is essential for safe and effective drug production. As research progresses, it is anticipated that additional clinical trials will be conducted to evaluate the safety and efficacy of derivatives of this compound in human populations.

In conclusion, 1-(3-methylphenyl)piperidin-2-one represents a fascinating compound with significant potential in pharmaceutical applications. Its unique structural features, coupled with promising preclinical results, make it a compelling subject for further research. As advancements in synthetic chemistry and computational biology continue to evolve, the development of novel derivatives and applications for this compound is expected to expand, contributing to the broader landscape of medicinal chemistry.

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